1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione
CAS No.: 2096997-21-4
Cat. No.: VC2708705
Molecular Formula: C17H22BNO4
Molecular Weight: 315.2 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione - 2096997-21-4](/images/structure/VC2708705.png)
Specification
CAS No. | 2096997-21-4 |
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Molecular Formula | C17H22BNO4 |
Molecular Weight | 315.2 g/mol |
IUPAC Name | 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-6-12(10-13)11-19-14(20)8-9-15(19)21/h5-7,10H,8-9,11H2,1-4H3 |
Standard InChI Key | LQVLWKHCUUWWLG-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CCC3=O |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CCC3=O |
Introduction
Chemical Properties and Characteristics
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be projected for 1-[3-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione:
The compound likely exhibits thermal stability characteristic of boronate esters, with decomposition occurring at elevated temperatures. The presence of the succinimide group suggests potential for crystallization, similar to that observed in succinimide synthesis research .
Spectroscopic Characteristics
Spectroscopic analysis would reveal distinctive features for structure confirmation:
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In 1H NMR, characteristic signals would be expected for the tetramethyl groups of the boronate ester (typically around 1.2-1.4 ppm), the benzyl CH2 group (around 4.5-4.7 ppm), and the pyrrolidine ring protons.
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13C NMR would show distinctive carbonyl carbon signals from the succinimide portion at approximately 175-178 ppm, similar to those observed in N-benzylsuccinimide .
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11B NMR would display a characteristic signal for the boronate ester, typically in the range of 25-35 ppm.
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IR spectroscopy would reveal characteristic absorption bands for the C=O stretching of the succinimide (approximately 1700-1780 cm-1) and B-O stretching of the dioxaborolan ring.
Synthesis and Production Methods
Synthetic Routes
The synthesis of 1-[3-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione likely involves a multi-step process. Based on established synthetic methods for related compounds, potential routes include:
Succinimide Component Synthesis
The pyrrolidine-2,5-dione (succinimide) portion can be synthesized through methods similar to those described in research on succinimide production from succinic acid and urea . Under optimal conditions (reaction temperature of 195°C for 6 hours with phosphorous acid catalyst at 4.2% of succinic acid mass), succinimide yields of approximately 80% can be achieved . This provides an efficient approach for generating the heterocyclic core structure.
Boronate Ester Formation
The boronate ester component would typically be synthesized through established methods for preparing arylboronate esters, such as:
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Miyaura borylation of aryl halides with bis(pinacolato)diboron
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Direct C-H borylation using iridium catalysts
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Transmetalation reactions from corresponding organometallic intermediates
Coupling Strategy
Chemical Reactivity
Boronate Ester Reactivity
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group exhibits characteristic reactivity patterns that would be expected in the target compound:
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Cross-coupling reactions: Participation in Suzuki-Miyaura coupling with aryl and vinyl halides to form new C-C bonds
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Oxidation: Conversion to the corresponding alcohol under mild oxidative conditions
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Homologation: Reaction with diazomethanes to extend the carbon chain
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Transesterification: Exchange of the pinacol group with other diols
Succinimide Reactivity
The pyrrolidine-2,5-dione portion is expected to demonstrate reactivity consistent with succinimides:
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Nucleophilic attack at the carbonyl groups
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Ring-opening reactions under basic or nucleophilic conditions
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Reduction of the carbonyl groups to produce hydroxylactams
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Potential for racemization at the α-position under basic conditions
Stability Considerations
Analytical Methods for Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) would be suitable methods for analyzing the compound, similar to techniques used for succinimide characterization . Gas chromatography may also be applicable if the compound demonstrates sufficient volatility.
Mass Spectrometry
Mass spectrometric analysis would likely reveal characteristic fragmentation patterns:
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Molecular ion corresponding to the full structure
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Fragment ions from cleavage of the C-N bond connecting the benzyl and succinimide portions
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Loss of pinacol from the boronate ester group
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Characteristic fragmentation of the succinimide ring
X-ray Crystallography
X-ray diffraction analysis would provide definitive structural confirmation, similar to the crystallographic data available for related compounds such as N-benzylsuccinimide . This would confirm bond lengths, angles, and the three-dimensional arrangement of the molecule.
Research Opportunities and Future Directions
Synthetic Methodology Development
Further research could focus on developing optimized synthetic routes for the target compound, potentially building on the crystallization methods described for succinimide synthesis . Exploration of alternative borylation approaches could lead to more efficient preparation methods.
Structure-Activity Relationship Studies
Investigation of structural analogs with variations in:
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The linking group between succinimide and boronate portions
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Substitution patterns on the benzene ring
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Alternative boron-containing functional groups
Such studies could reveal important structure-activity relationships and potentially lead to compounds with enhanced properties.
Applications Development
Targeted research into specific applications could include:
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Evaluation as a synthetic intermediate in pharmaceutical development
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Testing as a monomer or additive in materials science
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Assessment of potential catalytic properties
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